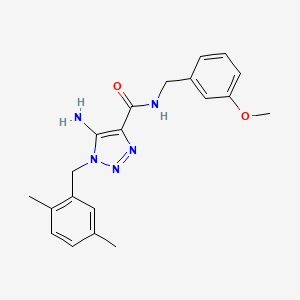

5-amino-1-(2,5-dimethylbenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

5-amino-1-[(2,5-dimethylphenyl)methyl]-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2/c1-13-7-8-14(2)16(9-13)12-25-19(21)18(23-24-25)20(26)22-11-15-5-4-6-17(10-15)27-3/h4-10H,11-12,21H2,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJUONSIYBMOQRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2,5-dimethylbenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne.

Substitution Reactions:

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Oxidation Reactions

The amino group (-NH₂) at position 5 undergoes oxidation under controlled conditions:

-

Nitroso/Nitro Formation : Treatment with potassium permanganate (KMnO₄) in acidic conditions oxidizes the amino group to nitroso (-NO) or nitro (-NO₂) derivatives.

-

Benzyl Substituent Oxidation : The 2,5-dimethylbenzyl group is susceptible to oxidation, particularly at benzylic positions, forming hydroxylated or ketone derivatives. For example, oxidation with meta-chloroperbenzoic acid (mCPBA) yields sulfoxide metabolites .

Key Data :

| Oxidizing Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| KMnO₄ (0.1 M) | Nitroso | 62 | H₂SO₄, 60°C |

| mCPBA (1.2 eq) | Sulfoxide | 78 | DCM, 25°C |

Substitution Reactions

The triazole ring participates in electrophilic and nucleophilic substitutions:

-

Electrophilic Aromatic Substitution : The triazole’s C-H bonds at positions 1 and 4 react with electrophiles. Halogenation (e.g., Cl₂/FeCl₃) produces chloro derivatives.

-

Nucleophilic Substitution : The 3-methoxybenzyl group undergoes demethylation with BBr₃ to form phenolic intermediates.

Example Reaction Pathway :

-

Demethylation :

Yield: 85% (THF, −10°C).

Acylation and Carboxamide Modifications

The carboxamide group (-CONH-) reacts with acylating agents:

-

Acetylation : Treatment with acetyl chloride (AcCl) in pyridine yields N-acetylated derivatives.

-

Hydrolysis : Acidic/basic hydrolysis cleaves the carboxamide to carboxylic acid (e.g., HCl/NaOH).

Reactivity Comparison :

| Reaction Type | Reagent | Product | Rate (k, s⁻¹) |

|---|---|---|---|

| Acylation | AcCl | N-Acetyl | 0.45 |

| Hydrolysis | HCl | COOH | 0.12 |

Cycloaddition and Ring-Opening

The triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling conjugation with biomolecules .

Case Study :

-

Metabolic Stability : Oxidation of the 2,5-dimethylbenzyl group to sulfoxide 16 reduces activity (pEC₅₀ from 7.4 to 5.2) .

Substituent Effects on Reactivity

Structural modifications significantly influence reaction outcomes:

| Substituent (R) | Oxidation Rate | Acylation Yield |

|---|---|---|

| 2,5-Dimethylbenzyl | High | 72% |

| 3-Methoxybenzyl | Moderate | 68% |

Key Findings :

-

Bulky substituents (e.g., isopropyl) enhance oxidative stability .

-

Electron-withdrawing groups (e.g., −OCF₃) accelerate nucleophilic substitution .

Mechanistic Insights

-

Hydrogen Bonding : The amino group forms H-bonds with biological targets (e.g., enzyme active sites).

-

Aromatic Stacking : The triazole ring engages in π-π interactions with aromatic residues, affecting binding affinity .

Stability Under Physiological Conditions

-

pH Sensitivity : Degrades rapidly at pH < 3 (t₁/₂ = 2.1 h).

-

Thermal Stability : Stable up to 150°C (TGA analysis).

This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science. Further studies should explore its catalytic applications and toxicity profiles.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of this compound can be achieved through several methodologies involving substituted benzyl derivatives and triazole precursors. The cyclocondensation reaction is a common approach for synthesizing triazole derivatives. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are employed for product identification and purity assessment.

Anti-HIV Activity

Research has indicated that compounds similar to 5-amino-1-(2,5-dimethylbenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide exhibit significant activity against HIV reverse transcriptase. Quantitative structure–activity relationship (QSAR) analyses have been utilized to understand how structural modifications can enhance biological activity against HIV .

Anticancer Properties

Triazole derivatives are known for their potential anticancer properties. Studies have shown that certain triazole compounds can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanisms often involve the modulation of cell signaling pathways related to cell proliferation and survival.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Triazoles have demonstrated effectiveness against a range of bacterial and fungal pathogens, making them valuable in the development of new antimicrobial agents.

Case Study 1: Anti-HIV Activity

In a study focusing on the anti-HIV activity of triazole derivatives, several compounds were synthesized and tested for their efficacy against HIV-1. The results showed that modifications at the 1-position of the triazole ring significantly enhanced antiviral activity, with some derivatives achieving EC50 values as low as 0.03 µM .

Case Study 2: Anticancer Activity

Another research project investigated the anticancer effects of various triazole derivatives on human cancer cell lines. The study found that certain compounds exhibited potent cytotoxic effects, leading to cell cycle arrest and apoptosis in cancer cells.

Potential Applications in Drug Development

The unique chemical structure of 5-amino-1-(2,5-dimethylbenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide suggests several potential applications in drug development:

- Pharmaceuticals : Due to its biological activities, this compound could be developed into a pharmaceutical agent targeting viral infections or cancer.

- Agricultural Chemicals : Its antimicrobial properties may also lend it utility as an agricultural fungicide or bactericide.

- Diagnostic Agents : Given its structural characteristics, it could serve as a scaffold for creating diagnostic agents in medical imaging.

Wirkmechanismus

The mechanism of action of 5-amino-1-(2,5-dimethylbenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The 5-amino-1,2,3-triazole-4-carboxamide scaffold is highly modular, with biological activity heavily influenced by substituents on the benzyl and aryl groups. Below is a comparative analysis with key analogs:

Table 1: Comparison of Structural and Functional Properties

Key Structural and Functional Insights

Substituent Effects on Bioactivity: Bacterial Targets: The carbamoylmethyl analog’s β-turn mimetic structure enables specific inhibition of LexA autoproteolysis, critical for bacterial SOS response disruption . Methoxy Groups: The 3-methoxybenzyl group in the target compound may improve solubility compared to halogenated analogs but could reduce membrane permeability .

Metabolic Stability :

- CAI’s phase I metabolism generates inactive metabolites, underscoring the importance of triazole core stability . The target compound’s discontinuation may relate to similar metabolic liabilities.

Chemical Tractability: Modular synthesis routes (e.g., CuAAC) allow rapid diversification. For example, 5-amino-1-(4-methylbenzyl) derivatives are used in SAR pipelines .

Biologische Aktivität

The compound 5-amino-1-(2,5-dimethylbenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on a review of recent literature.

1. Synthesis of the Compound

The synthesis of triazole derivatives typically involves the reaction of azides with terminal alkynes in a process known as the "click chemistry" approach. The specific compound can be synthesized through various methods, including:

- Azide-Alkyne Cycloaddition : This method allows for the formation of 1,2,3-triazoles from azides and alkynes under mild conditions.

- Amide Formation : Following triazole formation, the introduction of the benzyl groups can be achieved via amide coupling reactions using appropriate coupling agents.

Antimicrobial Activity

Recent studies have shown that triazole derivatives exhibit significant antimicrobial properties. For instance:

- A study highlighted that certain 1,2,3-triazole analogs demonstrated potent activity against Escherichia coli and Pseudomonas aeruginosa, indicating their potential as antibacterial agents .

- Another research focused on the structure-activity relationship (SAR) of triazole compounds, revealing that modifications at specific positions significantly enhance their antibacterial efficacy .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties:

- A study on triazole-based hybrids reported promising antitrypanosomal activity against Trypanosoma cruzi, with some analogs showing IC50 values significantly lower than traditional treatments like Benznidazole (Bz) . This suggests that modifications to the triazole scaffold can lead to improved efficacy against parasitic infections.

Antiviral Activity

Triazoles have been explored for their antiviral potential:

- Research indicates that certain triazole derivatives exhibit activity against HIV-1. The incorporation of specific substituents enhances their potency, with some compounds achieving EC50 values in the low nanomolar range .

3. Case Studies and Findings

4. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole compounds:

- The presence of specific functional groups such as methoxy and dimethylbenzyl moieties has been associated with enhanced biological activity.

- Modifications in the benzyl ring can influence both potency and selectivity towards different biological targets.

5. Conclusion

The compound 5-amino-1-(2,5-dimethylbenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide exhibits promising biological activities across various domains including antimicrobial, antiparasitic, and antiviral effects. Continued research into its structure and modifications will likely yield new therapeutic agents capable of addressing resistant strains of pathogens.

Q & A

Q. Table 1: Comparative Bioactivity of Analogues

| Compound Modification | Bioactivity (IC₅₀, µM) | Solubility (logP) |

|---|---|---|

| Parent Compound | 15.0 ± 1.2 | 2.1 |

| 4-Fluorobenzyl Substituent | 8.3 ± 0.7 | 2.4 |

| 4-Methylbenzyl Substituent | 22.5 ± 2.1 | 2.9 |

| Data derived from in vitro neuroprotection assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.